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Compound of Interest

Compound Name: Methyl 2-amino-5-methylnicotinate

Cat. No.: B1425851 Get Quote

This guide provides an in-depth, multi-technique structural analysis of 2-amino-5-

methylpyridinium nicotinate, a salt synthesized from 2-amino-5-methylpyridine and nicotinic

acid (Vitamin B3). For researchers in materials science and drug development, a

comprehensive understanding of a compound's crystal structure is paramount. It governs

critical physicochemical properties such as solubility, stability, and bioavailability. Here, we

move beyond a simple recitation of data, offering a comparative framework that explains the

causality behind experimental choices and contextualizes the findings against related

molecular salts.

Synthesis and Rationale for Crystal Growth
The formation of a high-quality single crystal is the necessary precursor to definitive structural

elucidation by X-ray diffraction. The title compound, 2-amino-5-methylpyridinium nicotinate

(C₆H₉N₂⁺·C₆H₄NO₂⁻), was synthesized via a straightforward acid-base reaction.[1]

Experimental Protocol: Synthesis

Dissolution: Equimolar quantities of 2-amino-5-methylpyridine (54 mg) and nicotinic acid (62

mg) are dissolved in hot methanol (20 ml).[1]

Reaction: The solution is mixed and gently warmed on a magnetic stirrer for several minutes

to ensure complete reaction and formation of the salt.[1]
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Crystallization: The resulting solution is filtered and allowed to cool slowly at ambient

temperature. The choice of slow evaporation is deliberate; it minimizes the nucleation rate,

promoting the growth of larger, well-ordered single crystals with fewer defects, which are

ideal for diffraction studies.

Harvesting: Crystals suitable for analysis typically appear after a few days.[1]

Single-Crystal X-ray Diffraction (SCXRD): The
Definitive Structure
SCXRD is the gold-standard technique for determining the precise three-dimensional

arrangement of atoms in a crystalline solid. It provides unequivocal information on bond

lengths, bond angles, and, crucially, the intermolecular interactions that dictate the crystal

packing.

Experimental Workflow: Single-Crystal X-ray Diffraction

The logical flow of an SCXRD experiment is a self-validating system, from data collection to

structural refinement.
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Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Structural Insights for 2-Amino-5-methylpyridinium
Nicotinate
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The asymmetric unit of the title compound consists of one 2-amino-5-methylpyridinium cation

and one nicotinate anion.[1] The analysis confirms that a proton has been transferred from the

carboxylic acid group of nicotinic acid to the pyridine ring nitrogen of 2-amino-5-methylpyridine.

[1] This is evidenced by the widening of the C1–N1–C5 bond angle in the pyridinium ring to

122.61 (11)°, a significant increase from the 117.4° angle observed in the neutral 2-amino-5-

methylpyridine molecule.[1]

Table 1: Crystallographic Data Comparison

Parameter
2-Amino-5-

methylpyridinium

Nicotinate[1]

2-Amino-5-

methylpyridinium

Nitrate[2]

2-Amino-5-

methylpyridinium 4-

Nitrobenzoate[3]

Formula C₆H₉N₂⁺·C₆H₄NO₂⁻ C₆H₉N₂⁺·NO₃⁻ C₆H₉N₂⁺·C₇H₄NO₄⁻

Molar Mass 231.25 171.16 275.26

Crystal System Monoclinic Monoclinic Monoclinic

a (Å) 9.4877 (3) 8.7711 (7) 13.684 (12)

b (Å) 11.1403 (3) 15.7261 (13) 4.025 (4)

c (Å) 11.7611 (3) 6.8539 (5) 12.706 (11)

β (°) 110.113 (2) 117.455 (2) 114.94 (2)

Volume (Å³) 1167.29 (6) 838.92 (12) 634.5 (10)

The data clearly shows how the size and shape of the counter-anion (nicotinate, nitrate, 4-

nitrobenzoate) directly influence the unit cell parameters and the overall crystal packing.

Analysis of Intermolecular Interactions
The crystal packing is primarily stabilized by a network of strong hydrogen bonds and π-π

stacking interactions.

Hydrogen Bonding: The protonated ring nitrogen (N1) and the amino group (N2) of the cation

act as hydrogen bond donors to the carboxylate oxygen atoms (O1, O2) of the anion.[1] This
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creates a robust R₂²(8) ring motif, a common and stable supramolecular synthon.[1] These

motifs link the cations and anions into a two-dimensional network.[1]

π-π Stacking: The crystal structure is further stabilized by π-π interactions between the

pyridinium and pyridine rings of adjacent molecules, with a centroid-to-centroid distance of

3.6383 (8) Å.[1][4] This interaction helps to organize the two-dimensional hydrogen-bonded

sheets into a three-dimensional architecture.

Table 2: Key Hydrogen Bond Geometries for 2-Amino-5-methylpyridinium Nicotinate[1]

Donor-
H···Acceptor

D-H (Å) H···A (Å) D···A (Å) D-H···A (°)

N1—H1N1···O2 0.988 (16) 1.703 (16) 2.6899 (15) 176.8 (16)

N2—H1N2···O2 0.883 (16) 1.999 (16) 2.8756 (17) 171.7 (15)

N2—H2N2···O1 0.936 (18) 1.878 (18) 2.8122 (17) 176.6 (17)

Spectroscopic and Thermal Characterization
While SCXRD provides the definitive solid-state structure, other techniques are essential for

confirming functional groups, assessing purity, and determining thermal stability.

Comprehensive Structural Elucidation
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Caption: Interrelation of analytical techniques for structural analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: FT-IR spectroscopy is a rapid and powerful tool for identifying the functional groups

present in a sample. In this case, its primary role is to confirm the proton transfer from the

carboxylic acid to the pyridine nitrogen by observing the disappearance of the -COOH

signature and the appearance of -COO⁻ and N⁺-H signatures.

Expected Spectral Features for the Title Compound:

N⁺-H Stretch: A broad absorption is expected in the 2800-3200 cm⁻¹ region, characteristic of

the pyridinium N⁺-H stretch.

N-H Stretch: The primary amine (-NH₂) stretches are expected to appear around 3300-3500

cm⁻¹.[5]

C=O Stretch (Carboxylate): The sharp C=O stretch of the carboxylic acid (typically ~1700

cm⁻¹) will be absent. It will be replaced by two distinct bands: a strong asymmetric stretching

vibration (ν_as(COO⁻)) around 1610-1550 cm⁻¹ and a weaker symmetric stretch

(ν_s(COO⁻)) around 1440-1360 cm⁻¹.

C=C and C=N Stretches: Aromatic ring stretching vibrations are expected in the 1650-1450

cm⁻¹ region.[6]

Table 3: Representative FT-IR Data from a Related Salt (2-Amino-5-methylpyridinium

Salicylate)[6]

Wavenumber (cm⁻¹) Assignment

3289 N-H stretching (primary amine)

3214 N⁺-H stretching (secondary amine/pyridinium)

2931 Aromatic C-H stretching

1659, 1611 Aromatic C=C and C=N stretching

1147 Aromatic C-H in-plane bending
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ¹H and ¹³C NMR spectroscopy confirms the molecular structure by providing

information about the chemical environment of each proton and carbon atom. A key indicator of

salt formation is the significant downfield shift (deshielding) of the pyridine ring protons upon

protonation.

Expected ¹H NMR Features:

Pyridinium Protons: The protons on the 2-amino-5-methylpyridinium ring would appear at a

lower field (higher ppm) compared to the neutral 2-amino-5-methylpyridine starting material

due to the deshielding effect of the positive charge on the nitrogen atom.[7]

Nicotinate Protons: The protons on the nicotinate anion ring would also be clearly resolved.

Methyl Protons: A singlet corresponding to the -CH₃ group.

Amine Protons: A broad singlet for the -NH₂ protons.

Thermogravimetric and Differential Thermal Analysis
(TGA/DTA)
Rationale: Thermal analysis is critical for determining the stability of a crystalline compound, a

key parameter for pharmaceutical development and material storage. TGA measures weight

loss as a function of temperature, while DTA detects thermal events like melting and

decomposition.

Experimental Protocol: TGA/DTA

Sample Preparation: A small, accurately weighed sample (e.g., 5-15 mg) is placed in an inert

crucible (e.g., alumina).

Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled

atmosphere (typically inert, like nitrogen).[6][8]

Data Acquisition: Weight loss (TGA) and temperature difference relative to a reference (DTA)

are recorded simultaneously.
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Analysis of a Related Compound (2-Amino-5-methylpyridinium Salicylate): For the salicylate

analogue, TGA/DTA analysis shows the material is thermally stable up to approximately 170°C.

[8] The DTA curve shows a sharp endothermic peak around 169-170°C, which corresponds to

its melting point, without any associated mass loss in the TGA trace.[8] This is followed by

significant mass loss at higher temperatures (e.g., starting around 231°C), indicating

decomposition of the compound.[8] This profile is characteristic of a stable, anhydrous

crystalline salt.

Conclusion
The comprehensive structural analysis of 2-amino-5-methylpyridinium nicotinate demonstrates

the power of a multi-technique approach. Single-crystal X-ray diffraction provides the definitive

solid-state structure, revealing a robust two-dimensional network built from strong N-H···O

hydrogen bonds and further stabilized by π-π stacking. This detailed structural knowledge is

corroborated by spectroscopic methods (FT-IR, NMR), which confirm the functional groups and

proton transfer, and thermal analysis (TGA/DTA), which establishes the material's stability. By

comparing these results with those of related pyridinium salts, we gain a deeper understanding

of how anion choice modulates the crystal packing and, by extension, the material's properties.

This integrated analytical strategy is essential for the rational design and characterization of

new crystalline materials for advanced applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2-Amino-5-methylpyridinium nicotinate - PMC [pmc.ncbi.nlm.nih.gov]

2. 2-Amino-5-methylpyridinium nitrate - PMC [pmc.ncbi.nlm.nih.gov]

3. 2-Amino-5-methylpyridinium 4-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

4. 2-Amino-5-methyl-pyridinium nicotinate - PubMed [pubmed.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. researchgate.net [researchgate.net]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

http://www.orientjchem.org/vol32no4/growth-and-characterization-of-an-organic-crystal-and-dft-studies-of-2-amino-5-methyl-pyridinium-salicylate/
http://www.orientjchem.org/vol32no4/growth-and-characterization-of-an-organic-crystal-and-dft-studies-of-2-amino-5-methyl-pyridinium-salicylate/
http://www.orientjchem.org/vol32no4/growth-and-characterization-of-an-organic-crystal-and-dft-studies-of-2-amino-5-methyl-pyridinium-salicylate/
https://www.benchchem.com/product/b1425851?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC2983647/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3393900/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2983711/
https://pubmed.ncbi.nlm.nih.gov/21580410/
https://www.researchgate.net/figure/FTIR-spectra-of-2-amino-5-methylpyridine-and-the-complex_fig1_342692206
https://www.researchgate.net/profile/Babu-Balraj/publication/307438123_Growth_and_Characterization_of_an_Organic_Crystal_and_DFT_Studies_of_2-Amino_5-Methyl_Pyridinium_Salicylate/links/5dee950392851c8364704b4d/Growth-and-Characterization-of-an-Organic-Crystal-and-DFT-Studies-of-2-Amino-5-Methyl-Pyridinium-Salicylate.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1425851?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR [m.chemicalbook.com]

8. Growth and Characterization of an Organic Crystal and DFT Studies of 2-Amino 5-Methyl
Pyridinium Salicylate – Oriental Journal of Chemistry [orientjchem.org]

To cite this document: BenchChem. [A Comparative Guide to the Structural Analysis of 2-
Amino-5-Methylpyridinium Nicotinate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1425851#structural-analysis-of-2-amino-5-
methylpyridinium-nicotinate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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